

Spectroscopic Comparison Guide: $\text{Re}(\text{CO})_5\text{Cl}$ vs. $\text{Re}(\text{CO})_5\text{Br}$

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Compound of Interest

Compound Name: Pentacarbonylchlororhenium

CAS No.: 14099-01-5

Cat. No.: B089072

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Executive Summary

Pentacarbonylrhenium(I) chloride [$\text{Re}(\text{CO})_5\text{Cl}$] and Pentacarbonylrhenium(I) bromide [$\text{Re}(\text{CO})_5\text{Br}$] are the foundational precursors for rhenium(I) tricarbonyl chemistry (

core), a moiety critical in the development of radiopharmaceuticals, luminescent probes, and homogenous catalysts.

While structurally isomorphous, the electronic influence of the halide ligand (Cl^- vs. Br^-) dictates distinct spectroscopic signatures and reactivity profiles. This guide provides an objective, data-driven comparison to assist in precursor selection and characterization.

Key Differentiators at a Glance

Feature	Re(CO) ₅ Cl	Re(CO) ₅ Br	Mechanistic Driver
IR (Avg)	Higher ()	Lower ()	Cl is more electronegative less back-bonding.
Re–X Bond Length	Short ()	Long ()	Ionic radius: .
Substitution Kinetics	Faster (high)	Slower (low)	Re–Cl bond is harder/more labile in associative pathways.
Solubility	Moderate (Polar organics)	Higher (Non-polar organics)	Polarizability of Br vs Cl.

Structural & Bonding Context

Both complexes adopt a distorted octahedral geometry with

point group symmetry. The rhenium atom is coordinated to five carbonyl ligands and one halide anion.[1]

- Axial Position: One CO ligand is trans to the halide.
- Equatorial Plane: Four CO ligands are cis to the halide.

The Halide Influence (Electronic Effect)

The primary spectroscopic differences arise from the electronegativity and

-donating capability of the halide:

- Electronegativity (Cl > Br): Chlorine withdraws more electron density from the Re center (-withdrawal).
- Back-Bonding: A more electron-deficient Re center (in the Cl analogue) donates less electron density into the

antibonding orbitals of the CO ligands.

- Result: The

bond order is higher (stronger) in

, leading to higher stretching frequencies.

Spectroscopic Deep Dive

Infrared Spectroscopy (The Gold Standard)

IR spectroscopy is the most reliable method for distinguishing these congeners. Under

symmetry, group theory predicts three IR-active bands:

. In practice, the high-frequency

mode is often weak, while the

and

modes dominate.

Table 1: Comparative IR Stretching Frequencies (

) Data collected in non-polar solvents (

or Cyclohexane) to minimize solvent coordination effects.

Mode (Symmetry)	Assignment	Re(CO) ₅ Cl ()	Re(CO) ₅ Br ()	Shift ()
	Axial CO (sym)			
	Equatorial COs			
	Radial mode			

“

Analyst Note: The shift to lower frequencies for the bromide analogue confirms increased Re

CO back-bonding due to the lower electronegativity of Bromine.

Nuclear Magnetic Resonance (NMR)

NMR reveals the chemical environment of the carbonyl carbons.^[2] The halide effect is subtle but observable.

Table 2:

NMR Chemical Shifts (ppm) Solvent:

Carbon Environment	Re(CO) ₅ Cl ()	Re(CO) ₅ Br ()	Notes
CO (Equatorial)			Cl deshields nuclei more than Br.
CO (Axial)			Axial CO is trans to X, sensitive to -effects.

UV-Vis Absorbance

Both compounds are colorless to pale yellow, with primary absorption in the UV region.

- :

(Ligand Field / MLCT transitions).

- Trend:

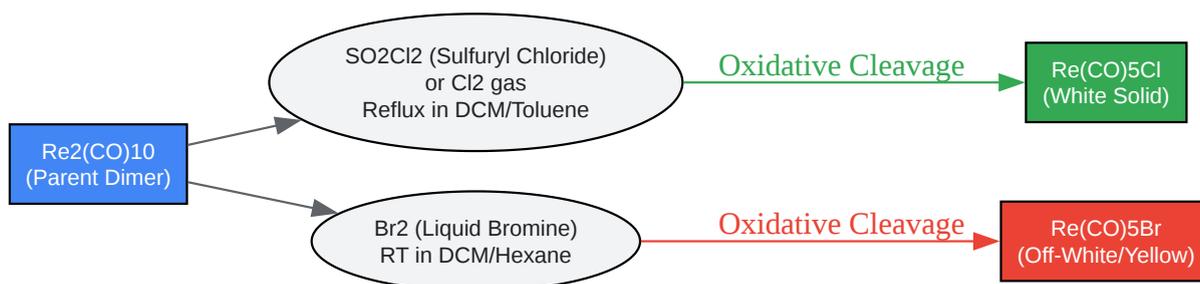
often exhibits a "tail" into the visible region (pale yellow appearance) compared to the stark white

, due to the lower energy of the Br-to-Metal Charge Transfer (LMCT) bands.

Experimental Protocols

Workflow Diagram: Synthesis & Purification

The following diagram outlines the standard synthetic pathways from the parent dimer



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Figure 1: Synthetic pathways for Pentacarbonylrhenium(I) halides via oxidative cleavage of the Re–Re bond.

Protocol A: Synthesis of $\text{Re}(\text{CO})_5\text{Cl}$

Mechanism: Oxidative cleavage of

using Sulfuryl Chloride (

).

- Dissolution: Dissolve

in

dry

under inert atmosphere (

or Ar).

- Addition: Add stoichiometric

(or excess

gas bubbling) dropwise at

.
- Reaction: Stir at room temperature for 2–4 hours. Solution turns colorless/pale.
- Workup: Remove solvent in vacuo. Recrystallize from

/Hexane.
- Yield:

. White crystalline solid.

Protocol B: Synthesis of $\text{Re}(\text{CO})_5\text{Br}$

Mechanism: Direct bromination.

- Dissolution: Dissolve

in

Hexane or

.
- Addition: Add

equivalents of

liquid dropwise. Caution: Exothermic.
- Reaction: Stir for 1 hour. A yellow/orange precipitate may form immediately.
- Workup: Filter the solid or evaporate solvent. Recrystallize from hot Toluene or

.

- Yield:

- Pale yellow/off-white solid.

Performance & Reactivity Comparison

For researchers using these as precursors for substitution reactions (e.g., forming

), the choice of halide affects the reaction kinetics.

Substitution Kinetics (The "Leaving Group" Effect)

Reaction:

- $\text{Re}(\text{CO})_5\text{Cl}$: Generally reacts faster. The $\text{Re}-\text{Cl}$ bond is stronger but the chloride complex is often more susceptible to nucleophilic attack in associative mechanisms due to the harder nature of the chloride.
- $\text{Re}(\text{CO})_5\text{Br}$: Reacts slower. The larger bromide creates more steric hindrance and the $\text{Re}-\text{Br}$ bond, while theoretically weaker in bond dissociation energy, often results in more inert kinetics in substitution contexts compared to the chloride.

Solubility Profile

- $\text{Re}(\text{CO})_5\text{Cl}$: Soluble in polar organic solvents (THF, , Acetone). Sparingly soluble in alkanes.
- $\text{Re}(\text{CO})_5\text{Br}$: Improved solubility in non-polar solvents (Hexane, Toluene) compared to the chloride, making it preferred for reactions requiring non-coordinating solvents.

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